2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE

Description

The exact mass of the compound 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF29O4/c15-1(2(16,17)18)44-12(38,39)4(21,8(27,28)29)46-14(42,43)6(23,10(33,34)35)47-13(40,41)5(22,9(30,31)32)45-11(36,37)3(19,20)7(24,25)26/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCLWIPRQIWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14HF29O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880243 | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26738-51-2 | |

| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Eicosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26738-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Freon E 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026738512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxapentadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroether E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE: Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorinated Ether with Unique Potential

In the landscape of advanced materials, fluorinated compounds hold a distinct position due to their exceptional thermal and chemical stability. Among these, 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane emerges as a compound of significant interest for researchers and drug development professionals. This perfluoroether, characterized by a unique arrangement of ether linkages and branched methyl groups within a perfluorinated carbon chain, offers a compelling combination of properties that make it a valuable tool in specialized applications. This in-depth technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and, most importantly, its current and potential applications in research and pharmaceutical development.

Chemical Identity and Physicochemical Properties

2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is a colorless liquid with the chemical formula C14HF29O4.[1][2] Its structure is characterized by a fourteen-carbon backbone with extensive fluorination, interspersed with four oxygen atoms forming ether linkages. The presence of three methyl groups at positions 5, 8, and 11 introduces branching to the otherwise linear perfluoroalkyl chain.

A defining characteristic of this and other per- and polyfluoroalkyl substances (PFAS) is the immense strength of the carbon-fluorine bond, which imparts exceptional chemical and thermal stability.[1] This inherent inertness makes it resistant to harsh chemical environments and extreme temperatures.

Below is a summary of the key physicochemical properties of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane:

| Property | Value | Source(s) |

| CAS Number | 26738-51-2 | [1][3] |

| Molecular Formula | C14HF29O4 | [1][2] |

| Molecular Weight | 784.112 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 192-195°C | [1][2] |

| Melting Point | -115°C | [1][2] |

| Density | 1.723 g/cm³ | [1] |

| LogP | 9.16380 | [1] |

Molecular Structure and Synthesis

The unique molecular architecture of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is central to its properties and applications. The combination of a highly fluorinated, hydrophobic backbone with polar ether linkages results in an amphiphilic character, influencing its interactions with other molecules and surfaces.

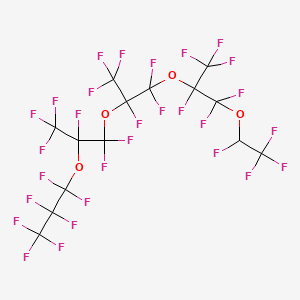

Figure 1: Chemical structure of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.

The synthesis of perfluoroethers like 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is typically achieved through the oligomerization of perfluorinated monomers.[4] A common precursor for this class of compounds is hexafluoropropylene oxide (HFPO). The oligomerization process can be initiated by catalysts such as tertiary amines or alkali metal halides.[5][6] The degree of oligomerization, and thus the chain length of the final product, can be controlled by reaction conditions, including the type of catalyst, solvent, temperature, and pressure.[5]

The general synthetic approach involves the nucleophilic ring-opening of the HFPO epoxide, followed by propagation to form a polyether chain. The process is terminated to yield a stable perfluoroether. The presence of methyl branches in the target molecule suggests the use of HFPO as the monomer, which inherently introduces a trifluoromethyl group at every other carbon in the polyether backbone.

Applications in Research and Drug Development

The distinctive properties of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane make it a valuable material in several advanced applications, particularly in the pharmaceutical and life sciences sectors.

Microfluidics for Drug Screening and Metabolism Studies

A significant challenge in microfluidic-based drug screening is the non-specific absorption of hydrophobic drug candidates into the walls of the microfluidic device, which are commonly made of polydimethylsiloxane (PDMS). This absorption can lead to inaccurate dose-response data. Perfluoropolyether (PFPE) elastomers, derived from compounds like 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, offer a compelling solution to this problem.[4]

The low surface energy and oleophobicity of PFPEs significantly reduce the adsorption of hydrophobic molecules.[1] This "chemical repellency" ensures that the concentration of the drug being tested remains stable within the microfluidic channels, leading to more accurate and reliable quantitative analysis in cell-based assays.[1][7][8][9] Studies have shown that PFPE-based microfluidic devices exhibit superior performance in drug metabolism assays compared to their PDMS counterparts, with significantly less absorption of test compounds.[4]

Figure 2: Workflow comparing drug screening in PDMS vs. PFPE microfluidic devices.

Drug Delivery Systems

The unique properties of perfluorocarbons, including their biological inertness and ability to form stable emulsions, have led to their investigation as components of advanced drug delivery systems.[10][11][12] Perfluoroether-based nanoemulsions can serve as carriers for hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[10][13]

The high fluorine content of these molecules also opens up the possibility of using ¹⁹F Magnetic Resonance Imaging (MRI) to track the biodistribution of the drug delivery vehicle in vivo.[13] This theranostic approach, combining therapy and diagnostics, is a promising area of research for developing more effective and personalized cancer treatments.[13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of per- and polyfluoroalkyl substances. Specifically, ¹⁹F-NMR is highly effective for identifying and quantifying these compounds.[2][14][15] The chemical shifts of the fluorine atoms are sensitive to their local electronic environment, allowing for the differentiation of various PFAS classes, including those with ether linkages.[2][15] This technique can provide detailed structural information and can be used to determine the purity of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane. According to available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][14] Therefore, it is essential to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[14]

Conclusion: A Versatile Tool for Innovation

2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane represents a significant advancement in the field of fluorinated materials. Its unique combination of chemical inertness, thermal stability, and tailored surface properties makes it an invaluable tool for researchers and scientists, particularly in the demanding fields of drug discovery and development. As microfluidic technologies and targeted drug delivery systems continue to evolve, the demand for high-performance materials like this perfluoroether is expected to grow. Its ability to overcome the limitations of conventional materials paves the way for more accurate preclinical data and innovative therapeutic strategies.

References

-

Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. (2022-11-05). International Journal of Pharmaceutics. [Link]

-

Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. (2007). VII Conference Wasteless Technologies and Waste Management in Chemical Industry and Agriculture. [Link]

-

NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. (2012). Journal of Fluorine Chemistry. [Link]

-

A Perfluoropolyether Microfluidic Device for Cell-Based Drug Screening with Accurate Quantitative Analysis. (2022). ACS Biomaterials Science & Engineering. [Link]

-

Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Link]

-

A Perfluoropolyether Microfluidic Device for Cell-Based Drug Screening with Accurate Quantitative Analysis. POSTECH. [Link]

-

A Perfluoropolyether Microfluidic Device for Cell-Based Drug Screening with Accurate Quantitative Analysis. ACS Publications. [Link]

-

Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. (2023). Molecular Pharmaceutics. [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Institutes of Health. [Link]

- Process for the oligomerization of hexafluoropropene oxide.

-

Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. ResearchGate. [Link]

-

19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins. (2017). The Journal of Physical Chemistry B. [Link]

-

Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. PFAS Central. [Link]

-

and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonan. (2021). Journal of Hazardous Materials. [Link]

Sources

- 1. OASIS Repository@POSTECHLIBRARY: A Perfluoropolyether Microfluidic Device for Cell-Based Drug Screening with Accurate Quantitative Analysis [poasis.postech.ac.kr]

- 2. pfascentral.org [pfascentral.org]

- 3. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 4. Application of perfluoropolyether elastomers in microfluidic drug metabolism assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thno.org [thno.org]

- 11. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Synthesis of 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, a complex fluorinated ether. The proposed synthesis is grounded in established principles of organofluorine chemistry and is designed for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Fluorinated Ethers

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic compounds characterized by the strong carbon-fluorine bond, which imparts exceptional chemical and thermal stability.[1][2] Within this family, perfluoropolyethers (PFPEs) are of significant interest for their use as high-performance lubricants, heat transfer fluids, and in specialized electronic applications. The target molecule, 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, is a functionalized PFPE, with a terminal hydrogen atom that can serve as a reactive site for further chemical modification. Its structure suggests a low surface energy, high density, and excellent thermal stability.

Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests that it can be constructed from the controlled oligomerization of hexafluoropropylene oxide (HFPO). The repeating ether linkages and the perfluorinated backbone are characteristic of polymers derived from HFPO. The presence of the terminal 2H-perfluoroethyl group suggests a specific initiation and termination sequence.

The core of the proposed synthesis is the anionic ring-opening oligomerization of HFPO. This reaction is initiated by a fluoride ion, which attacks the epoxide ring of HFPO, leading to a perfluoroalkoxide. This alkoxide then propagates by reacting with subsequent HFPO monomers. The molecular weight of the resulting oligomer can be controlled by the ratio of the initiator to the monomer.

Detailed Synthetic Pathway

The synthesis of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane can be envisioned in a two-step process:

-

Anionic Oligomerization of Hexafluoropropylene Oxide (HFPO): This step forms the main chain of the molecule.

-

Functionalization and Termination: Introduction of the terminal hydrogen atom.

Part 1: Anionic Oligomerization of Hexafluoropropylene Oxide (HFPO)

The polymerization of HFPO is typically initiated by a fluoride ion source, such as cesium fluoride or potassium fluoride, in an aprotic polar solvent like diglyme. The fluoride ion attacks the sterically less hindered carbon of the epoxide ring, leading to the formation of a perfluoroalkoxide. This process is repeated with subsequent HFPO monomers to build the polyether chain.[3][4]

Reaction Mechanism: Anionic Ring-Opening Oligomerization of HFPO

Caption: Anionic ring-opening oligomerization of HFPO initiated by a fluoride ion.

Part 2: Synthesis of the Terminal 2H-Perfluoroethyl Group and Termination

A plausible route to introduce the terminal 2H-perfluoroethyl group involves the reaction of the growing polymer chain with a specific terminating agent. However, a more controlled approach would be to use a functionalized initiator. For the synthesis of the target molecule, we will propose a modified approach where the final acyl fluoride is converted to the desired terminal group.

A more direct, albeit potentially lower-yielding, approach would be a co-oligomerization with a monomer that can be converted to the 2H-perfluoroethyl group. However, for the purpose of this guide, we will focus on a terminal functionalization of the perfluoropolyether acyl fluoride.

Experimental Protocol: Synthesis of 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

Safety Precautions: This synthesis involves highly reactive and potentially hazardous materials. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Anhydrous conditions are critical for the success of the reaction.

Materials:

-

Hexafluoropropylene oxide (HFPO), polymer grade

-

Cesium fluoride (CsF), anhydrous

-

Diglyme, anhydrous

-

Diethyl ether, anhydrous

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet

-

Low-temperature bath

-

Pressure-equalizing dropping funnel

-

Schlenk line for inert atmosphere operations

-

Distillation apparatus

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Procedure:

-

Reactor Setup: A 500 mL three-necked round-bottom flask is assembled with a mechanical stirrer, a dry ice condenser, and a gas inlet connected to a Schlenk line. The glassware is flame-dried under vacuum and backfilled with dry nitrogen.

-

Charging Reagents: The flask is charged with anhydrous cesium fluoride (5.0 g, 32.9 mmol) and anhydrous diglyme (200 mL).

-

Cooling: The reaction mixture is cooled to -30 °C using a low-temperature bath.

-

HFPO Addition: Hexafluoropropylene oxide (150 g, 0.90 mol) is condensed into a pressure-equalizing dropping funnel and added dropwise to the stirred reaction mixture over a period of 4 hours, maintaining the temperature at -30 °C.

-

Reaction: The reaction mixture is stirred at -30 °C for an additional 24 hours.

-

Warm-up: The cooling bath is removed, and the reaction is allowed to warm to room temperature overnight.

-

Terminal Functionalization (Hypothetical Step): The resulting perfluoropolyether acyl fluoride mixture is then subjected to a reduction and subsequent reaction to yield the terminal 2H-perfluoroethyl group. A possible, though challenging, route would involve reduction of the acyl fluoride to an alcohol, followed by fluorination and then a final reduction to introduce the terminal hydrogen. A more direct synthesis of a similar structure, 2H-perfluoro(5,8-dimethyl-3,6,9-trioxadodecane), has been reported, suggesting the feasibility of obtaining such terminal groups.[5][6][7][8][9][10][11]

-

Purification: The final product is purified by fractional distillation under reduced pressure to isolate the desired oligomer.

Data Presentation: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Initiator | Cesium Fluoride (CsF) |

| Monomer | Hexafluoropropylene Oxide (HFPO) |

| Solvent | Anhydrous Diglyme |

| Reaction Temperature | -30 °C |

| Reaction Time | 24 hours |

| Molar Ratio (HFPO:CsF) | ~27:1 |

| Expected Product | Oligomeric mixture of 2H-perfluoro-polyethers |

| Expected Yield | 60-70% (of the desired oligomer fraction) |

| Boiling Point | 192-195°C[12] |

| Molecular Formula | C₁₄HF₂₉O₄[12] |

| Molecular Weight | 784.12 g/mol [12] |

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹H NMR will confirm the perfluorinated structure and the presence of the terminal hydrogen.

-

Infrared (IR) Spectroscopy: To identify the C-F and C-O-C stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product.

Conclusion

The synthesis of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is a challenging but feasible endeavor for a skilled synthetic chemist. The proposed route, based on the anionic ring-opening oligomerization of hexafluoropropylene oxide, provides a robust framework for accessing this and related fluorinated ethers. The precise control of reaction conditions is paramount to achieving the desired molecular weight and functionality. The unique properties of such molecules will continue to drive research and development in advanced materials and specialty chemicals.

References

-

Modern methods for the synthesis of perfluoroalkylated aromatics - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Per- and polyfluoroalkyl substance (PFAS) | Description, Chemistry, Uses, Health Effects, & Environmental Impacts | Britannica. (2025, December 26). Retrieved January 21, 2026, from [Link]

-

Hexafluoropropylene Oxide (HFPO) - Chemours. (n.d.). Retrieved January 21, 2026, from [Link]

-

Electrochemical fluorination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

- US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents. (n.d.).

-

Hexafluoropropylene oxide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Electrochemical fluorination – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Typical reactions of hexafluoropropylene oxide (HFPO, 1). (a,b)... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds | Accounts of Chemical Research - ACS Publications. (2020, February 4). Retrieved January 21, 2026, from [Link]

-

The Chemistry of HFPO: Synthesis and Reactivity Explained. (2025, December 9). Retrieved January 21, 2026, from [Link]

-

Modern methods for the synthesis of perfluoroalkylated aromatics - PubMed. (2021, September 7). Retrieved January 21, 2026, from [Link]

-

Synthesis, by electrochemical fluorination, of building blocks leading to PFOS, PFOA, and derivatives. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

2H-PERFLUORO-5,8-DIMETHYL-3,6,9-TRIOXADODECANE CAS 3330-16-3. (n.d.). Retrieved January 21, 2026, from [Link]

-

Dissolution of oligo(tetrafluoroethylene) and preparation of poly(tetrafluoroethylene)-based composites by using fluorinated ionic liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Polytetrafluoroethylene (PTFE) synthesis by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. (2021, December 8). Retrieved January 21, 2026, from [Link]

-

OLIGONUCLEOTIDE SYNTHESIS ON POLYSTYRENE-GRAFTED POLY(TETRAFLUOROETHYLENE)SUPPORT | Semantic Scholar. (1996, February 7). Retrieved January 21, 2026, from [Link]

-

Dissolution of oligo(tetrafluoroethylene) and preparation of poly(tetrafluoroethylene)-based composites by using fluorinated ionic liquids - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Teflon is made from the polymerization of tetrafluoroethylene. What is its polymerisation reaction: oxidation, reduction, step or chain reaction? - Quora. (2017, May 29). Retrieved January 21, 2026, from [Link]

-

2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE. (n.d.). Retrieved January 21, 2026, from [Link]

-

Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 3330-16-3 Cas No. | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | Apollo [store.apolloscientific.co.uk]

- 6. warshel.com [warshel.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. 2H-PERFLUORO-5,8-DIMETHYL-3,6,9-TRIOXADODECANE | 3330-16-3 [chemicalbook.com]

- 11. af.chem-china.com [af.chem-china.com]

- 12. 26738-51-2 Cas No. | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxatetradecane | Matrix Scientific [matrix.staging.1int.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane (CAS Number: 26738-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, identified by the CAS number 26738-51-2, is a highly fluorinated ether belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by the replacement of hydrogen atoms with fluorine atoms, which imparts unique and valuable properties such as high thermal stability, chemical inertness, and low surface tension. This technical guide provides a comprehensive overview of the core physicochemical properties of this specific perfluorinated ether, offering insights into its molecular structure, physical characteristics, and analytical methodologies for its characterization. The information presented herein is intended to support researchers, scientists, and professionals in drug development and other advanced material applications in understanding and utilizing the unique attributes of this complex molecule.

Molecular Identity and Structure

The foundational step in understanding the physicochemical behavior of a compound lies in its precise molecular identification and structural elucidation.

Key Identifiers:

| Identifier | Value |

| CAS Number | 26738-51-2 |

| Molecular Formula | C₁₄HF₂₉O₄ |

| Molecular Weight | 784.12 g/mol [1] |

| IUPAC Name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-eicosafluoro-5,8,11-tris(trifluoromethyl)-3,6,9,12-tetraoxapentadecane |

| Synonyms | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxatetradecane |

The structure of 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is characterized by a carbon backbone interspersed with ether linkages and extensively substituted with fluorine atoms. This high degree of fluorination is the primary determinant of its distinct chemical and physical properties.

Caption: 2D representation of the chemical structure.

Core Physicochemical Properties

The extensive fluorination of this ether imparts a unique set of physical and chemical characteristics. A summary of these properties is presented below, followed by a more detailed discussion.

| Property | Value |

| Physical State | Colorless Liquid |

| Boiling Point | 192 - 195 °C |

| Melting Point | -115 °C |

| Density | 1.723 g/cm³ |

| Water Solubility | Immiscible[1] |

| Vapor Pressure | Low (specific value not readily available) |

| Refractive Index | Low (specific value not readily available, but typical for perfluorinated ethers) |

Chemical Inertness: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the molecule highly resistant to chemical attack. This compound is expected to be inert to most acids, bases, oxidizing and reducing agents under normal conditions.

Solubility Profile: A key characteristic of perfluorinated compounds is their immiscibility with water and many common organic solvents.[1] They tend to be soluble in other perfluorinated solvents. This "fluorophilicity" is a critical consideration in formulation and application development. While specific solubility data in a range of organic solvents for this compound is not available, it is anticipated to have limited solubility in hydrocarbons, alcohols, and ketones, and higher solubility in fluorinated solvents.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the application and quality control of this compound. Below are detailed, adaptable methodologies for key experiments.

Viscosity Measurement

The viscosity of fluorinated ethers is a critical parameter for applications involving fluid dynamics, such as lubricants or heat transfer fluids.

Methodology: Capillary Viscometry (Ubbelohde type)

-

Apparatus: An Ubbelohde-type capillary viscometer, a temperature-controlled water bath with a precision of ±0.1 °C, a stopwatch, and a vacuum pump.

-

Procedure:

-

Thoroughly clean and dry the viscometer.

-

Introduce a precise volume of the sample into the viscometer.

-

Place the viscometer in the temperature-controlled bath and allow it to equilibrate for at least 30 minutes.

-

Apply gentle suction to draw the liquid up through the capillary into the upper bulb.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the two marked points on the capillary.

-

Repeat the measurement at least three times to ensure reproducibility.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time.

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

-

Causality Behind Experimental Choices: The Ubbelohde viscometer is chosen for its precision and the fact that the measurement is independent of the volume of liquid, which minimizes errors. Temperature control is critical as viscosity is highly temperature-dependent.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

Introduction: Unveiling the Molecular Architecture of a Complex Perfluoroether

2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane belongs to the extensive family of per- and polyfluoroalkyl substances (PFAS), specifically a perfluoropolyether (PFPE). Its structure, characterized by a polyether backbone and extensive fluorination, bestows upon it unique physicochemical properties such as high thermal stability, chemical inertness, and a low surface energy. These attributes make it a candidate for various high-performance applications, from advanced lubricants to materials in the pharmaceutical and medical device industries.

A thorough understanding of the molecular structure is paramount for its application and for assessing its environmental and toxicological profile. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's composition and connectivity. This guide delves into the core spectroscopic methodologies for the structural elucidation of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a novel or complex molecule like 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, high-resolution mass spectrometry (HRMS) is indispensable for confirming its elemental composition.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is C₁₄HF₂₉O₄. The expected monoisotopic mass would be approximately 783.96 g/mol . Due to the presence of a single hydrogen atom, the nitrogen rule does not apply in its traditional sense for predicting an odd or even nominal mass. The presence of carbon will result in a small M+1 peak from the natural abundance of ¹³C.

Fragmentation Pathways: A Structural Puzzle

Electron ionization (EI) or chemical ionization (CI) would likely lead to extensive fragmentation of such a large and complex molecule. The fragmentation patterns of perfluoroethers are often characterized by the cleavage of C-C and C-O bonds. Common neutral losses would include multiples of CF₂ (50 Da) and CF₂O (66 Da).[1]

The presence of methyl branches (CF₃) would likely lead to the formation of a stable CF₃⁺ ion (m/z = 69), which is often a prominent peak in the mass spectra of fluorinated compounds. The fragmentation will likely proceed via the loss of perfluoroalkyl and perfluoroalkoxy fragments.

To illustrate, let's consider the fragmentation of a branched perfluoroether. The mass spectrum of a related compound, perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane, shows a top peak at m/z 69, corresponding to the CF₃⁺ ion, and other significant peaks at m/z 169 and 335, indicative of larger perfluorinated fragments.[2]

Table 1: Predicted Prominent Mass Spectrometry Fragments for 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

| m/z (Predicted) | Proposed Fragment Ion |

| 69 | [CF₃]⁺ |

| 119 | [C₂F₅]⁺ |

| 131 | [C₃F₅]⁺ |

| 169 | [C₃F₇]⁺ |

| Various | Fragments arising from C-O and C-C bond cleavages along the backbone |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).

-

Tandem MS (MS/MS): To elucidate fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Diagram 1: Predicted Key Mass Spectrometric Fragmentation of the Perfluoroether Backbone

Caption: Conceptual representation of distinct ¹⁹F NMR signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane will be dominated by strong absorptions from the C-F and C-O bonds.

Characteristic Absorption Bands

-

C-F Stretching: Perfluorinated compounds exhibit very strong and broad absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations. [3][4]This region will be the most prominent feature of the spectrum.

-

C-O Stretching: The C-O stretching vibrations of the ether linkages are expected to appear in the region of 1000-1100 cm⁻¹.

-

C-H Stretching: A weak to medium absorption band corresponding to the C-H stretch of the single hydrogen atom is expected around 2900-3000 cm⁻¹.

The absence of significant absorptions in the O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) regions would confirm the purity of the compound and the absence of hydrolysis or oxidation products.

Table 3: Predicted Infrared Absorption Frequencies for 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2900 - 3000 | Weak-Medium |

| C-F Stretch | 1100 - 1300 | Very Strong, Broad |

| C-O Stretch | 1000 - 1100 | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The compound, if liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be prepared as a KBr pellet or a mull.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or the salt plates) should be recorded and subtracted from the sample spectrum.

Diagram 3: Key Functional Group Regions in the IR Spectrum

Caption: Important IR absorption regions for the target molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane requires a synergistic application of mass spectrometry, multinuclear NMR, and infrared spectroscopy. While direct experimental data for this specific molecule remains elusive, the principles outlined in this guide, supported by data from analogous perfluorinated ethers, provide a robust framework for its structural elucidation. High-resolution mass spectrometry will confirm its elemental composition, while detailed fragmentation analysis will shed light on its structural motifs. Multi-dimensional and multinuclear NMR, particularly ¹⁹F NMR, will provide the definitive connectivity map. Finally, IR spectroscopy will confirm the presence of key functional groups and the overall fluorinated nature of the molecule. This multi-faceted spectroscopic approach is essential for ensuring the quality, purity, and structural integrity of this complex fluorinated compound in research and industrial applications.

References

-

PubChem. (n.d.). Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane. National Center for Biotechnology Information. Retrieved from [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.

- Lin, I. J., & Lee, Y. T. (2021). Unraveling Hidden Infrared Spectral Signatures in PFAS Thermal Degradation with Two-Dimensional Correlation Spectroscopy. The Journal of Physical Chemistry Letters, 12(16), 4021–4027.

- Stamm, J., DeJesus, L., & Dantus, M. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A, 126(47), 8826–8833.

- Lambrakos, S. G., Shabaev, A. R., Wallace, S., & Massa, L. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory.

-

NIST. (n.d.). Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Arsenault, G., McCrindle, R., Chittim, B., & McAlees, A. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818.

- Mabury, S. A., & Broring, T. J. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286.

- McCord, J., Strynar, M., Lindstrom, A., & Newton, S. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(20), 12257–12265.

Sources

- 1. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane | C12F26O3 | CID 550477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Thermal Stability of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane. In the absence of specific experimental data for this exact molecule, this document establishes a framework for its evaluation based on the known behavior of structurally analogous perfluorinated ethers and polyethers. We will delve into the theoretical underpinnings of its thermal decomposition, outline rigorous experimental protocols for its characterization, and discuss the interpretation of the resulting data. This guide is intended to be a critical resource for professionals requiring a deep understanding of the thermal properties of this and similar fluorinated compounds for applications in research, development, and manufacturing.

Introduction: The Significance of Thermal Stability in Fluorinated Ethers

Per- and polyfluoroalkyl substances (PFAS) are a broad class of compounds characterized by the presence of strong carbon-fluorine (C-F) bonds, which impart exceptional chemical and thermal stability.[1][2] 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane belongs to a subset of PFAS known as fluorinated ethers, which are increasingly utilized in specialized applications such as heat transfer fluids, high-performance lubricants, and solvents for fluorinated materials.[3][4][5] In these demanding environments, understanding the thermal stability of the compound is paramount. The onset of thermal decomposition defines the upper limit of its operational temperature range and dictates its lifespan in a given application. Furthermore, the nature of the decomposition products is of critical importance for safety and environmental considerations, as highly corrosive and toxic species such as hydrogen fluoride (HF) can be generated.[1]

This guide will provide a robust scientific framework for assessing the thermal stability of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, enabling researchers and developers to make informed decisions regarding its use, handling, and disposal.

Molecular Structure and Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26738-51-2 (for a closely related isomer) | [7] |

| Molecular Formula | C14HF29O4 | [6] |

| Molecular Weight | 784.12 g/mol | [6] |

| Boiling Point | 192-195 °C | [6] |

| Melting Point | -115 °C | [6] |

A representative structure is presented below to facilitate the discussion of its thermal decomposition. It is crucial to note that different isomers may exhibit variations in their thermal stability.

Caption: A representative chemical structure of an isomer of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.

Theoretical Considerations for Thermal Decomposition

The thermal degradation of perfluorinated ethers is a complex process involving the cleavage of the weakest bonds within the molecule. Computational studies on similar compounds suggest that the primary decomposition pathways involve the homolytic cleavage of C-O and C-C bonds. The presence of a hydrogen atom on the second carbon (the "2H" position) may introduce a unique decomposition pathway compared to fully fluorinated analogues.

Potential decomposition mechanisms include:

-

C-O Bond Scission: Cleavage of the ether linkages, leading to the formation of perfluoroalkoxy radicals. These radicals can then undergo further reactions, such as β-scission, to form smaller, more volatile fluorinated compounds.

-

C-C Bond Scission: Rupture of the carbon-carbon bonds in the perfluorinated backbone, generating perfluoroalkyl radicals.

-

HF Elimination: The presence of a C-H bond provides a potential pathway for the elimination of hydrogen fluoride (HF), a highly corrosive gas. This is a critical consideration for material compatibility and safety.

The relative importance of these pathways is dependent on the specific bond dissociation energies within the molecule, which are influenced by the surrounding chemical environment.

Caption: Potential thermal decomposition pathways for 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary for a thorough evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA

-

Instrument Preparation: Ensure the TGA is clean and calibrated for mass and temperature. Use a corrosion-resistant furnace, preferably made of high-purity alumina.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation and to carry away decomposition products.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to establish a stable baseline.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset of decomposition (Tonset) and the temperature of 5% mass loss (Td5%), which are common metrics for thermal stability.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol: DSC

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) into a hermetically sealed aluminum or gold-plated crucible. For volatile liquids, it is crucial to use a crucible that can withstand the vapor pressure generated upon heating. A pinhole lid may be used to allow for controlled release of volatiles.

-

Atmosphere: Use an inert purge gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -120 °C) to observe any low-temperature phase transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the expected thermal events.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

-

Integrate the peaks to determine the enthalpy of these transitions.

-

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

To identify the decomposition products, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Protocol: TGA-MS/FTIR

-

Instrument Setup: The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

TGA Program: Follow the TGA protocol as described in section 4.1.

-

MS/FTIR Data Acquisition: The MS or FTIR is set to acquire data continuously throughout the TGA run.

-

Data Analysis:

-

TGA-MS: Correlate the mass loss events in the TGA with the appearance of specific mass-to-charge ratio (m/z) fragments in the MS. This allows for the identification of the evolved chemical species.

-

TGA-FTIR: Correlate the TGA data with the appearance of characteristic infrared absorption bands to identify functional groups and specific gaseous products (e.g., CO, CO2, HF).

-

Caption: A generalized workflow for the thermal analysis of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.

Interpretation of Expected Results

Table 2: Summary of Expected Thermal Analysis Data

| Technique | Expected Observations | Interpretation |

| TGA | A single, sharp mass loss step. | Indicates a relatively clean decomposition process. The onset temperature provides a measure of thermal stability. |

| DSC | An endothermic peak corresponding to boiling, followed by an exothermic peak at higher temperatures. | The exotherm indicates that the decomposition process releases energy. The enthalpy of decomposition can be quantified. |

| TGA-MS | Detection of fragments corresponding to CxFy+, COF2+, and potentially HF+. | Confirms the breakdown of the perfluorinated backbone and the formation of smaller fluorinated species and carbonyl fluoride. |

| TGA-FTIR | Strong absorbance bands in the C-F stretching region, and potentially sharp peaks for CO, CO2, and HF. | Provides complementary information to TGA-MS for the identification of gaseous decomposition products. |

Safety and Handling Considerations

The thermal analysis of fluorinated compounds requires strict adherence to safety protocols due to the potential for the release of hazardous decomposition products.

-

Ventilation: All thermal analysis instruments should be housed in a well-ventilated laboratory, preferably within a fume hood, to prevent exposure to any toxic gases.

-

Corrosion: The release of HF can cause severe corrosion to the analytical instrumentation. Regular inspection and maintenance are essential. The use of corrosion-resistant components is highly recommended.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane. While specific experimental data for this compound is not yet available, the principles and methodologies outlined here, based on the behavior of analogous perfluorinated ethers, offer a robust starting point for its characterization. Rigorous experimental investigation using the described techniques is essential to definitively determine its thermal decomposition profile and to ensure its safe and effective use in any application.

References

-

Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. American Chemical Society. [Link]

-

Thermal performance evaluation of electronic fluorinated liquids for single-phase immersion liquid cooling. ResearchGate. [Link]

-

Volatility of perfluoropolyether lubricants measured by thermogravimetric analysis. ResearchGate. [Link]

-

Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. MDPI. [Link]

-

Fluorochemicals in Heat Transfer Applications. MG Chemicals. [Link]

-

Promising Nanoparticle-Based Heat Transfer Fluids—Environmental and Techno-Economic Analysis Compared to Conventional Fluids. MDPI. [Link]

-

Using Segregated HFEs as Heat Transfer Fluids. Acota. [Link]

-

Phase transition of the fluorinated compounds a DSC curves of S. ResearchGate. [Link]

-

DSC thermograms of fluorinated compounds 2b, 4a and 4b recorded at 5... ResearchGate. [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins. [Link]

-

Evolved Gas Analysis: Introduction to TGA/MS. TA Instruments. [Link]

-

Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples?. LabTesting. [Link]

-

Perfluoro-2,2,8-trimethyl-3,6,9-trioxadodecane. PubChem. [Link]

-

Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate. [Link]

-

Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy. [Link]

-

2H-PERFLUORO-5,8-DIMETHYL-3,6,9-TRIOXADODECANE CAS 3330-16-3. Warshel Chemical Ltd. [Link]

-

Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. MDPI. [Link]

Sources

- 1. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mgchemicals.com [mgchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. 26738-51-2 Cas No. | 2H-Perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxatetradecane | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE | 26738-51-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE in Organic Solvents

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE, a complex fluorinated ether of significant interest in advanced materials and pharmaceutical development. In the absence of extensive empirical solubility data for this specific compound, this guide establishes a robust framework for researchers and scientists. It integrates theoretical solubility prediction models, detailed experimental protocols for solubility determination, and critical considerations for solvent selection based on the known stability of structurally related per- and polyfluoroalkyl substances (PFAS). This document is designed to empower drug development professionals and researchers with the foundational knowledge and practical methodologies required to confidently assess and utilize the solubility properties of this novel perfluoroether.

Introduction: The Enigma of Fluorinated Ether Solubility

2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE (CAS No. 26738-51-2) is a hydrofluoroether (HFE) characterized by a significant fluorine content, multiple ether linkages, and terminal methyl groups. Its unique structure imparts properties such as high density, low surface tension, and thermal stability. However, the very characteristics that make fluorinated compounds desirable also contribute to their often-unpredictable solubility behavior in conventional organic solvents.

Understanding and quantifying the solubility of this compound is paramount for its effective application, from designing homogeneous reaction media to formulating stable drug delivery systems. This guide will first delve into the theoretical underpinnings of solubility for highly fluorinated compounds, followed by a practical, step-by-step approach to its experimental determination.

Theoretical Framework: Predicting Solubility in the Absence of Data

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

A more sophisticated predictive tool is the Hansen Solubility Parameter (HSP) model, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1]. The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE have not been published, we can infer its likely characteristics based on its structure. Due to its high fluorine content and lack of significant hydrogen bonding donors, it is expected to have a low overall polarity and a very low hydrogen bonding parameter (δH).

COSMO-RS: A Quantum Chemical Perspective

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) offers a powerful, quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles[2][3][4]. This method calculates the chemical potential of a solute in a solvent, providing a highly nuanced prediction of solubility without the need for empirical data. A COSMO-RS calculation for 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE would provide the most accurate theoretical solubility predictions across a range of solvents.

Solvent Selection: Critical Considerations for Stability

A crucial, and often overlooked, aspect of solubility studies with fluorinated compounds is the potential for solvent-induced degradation. Recent research has highlighted the instability of certain per- and polyfluoroalkyl ether acids (PFEAs) in common polar aprotic solvents.

A key study demonstrated that while many PFAS are stable in deionized water, methanol, and isopropanol, some PFEAs can degrade in acetonitrile, acetone, and dimethyl sulfoxide (DMSO)[5]. This degradation is a critical consideration when selecting solvents for solubility determination to ensure that the measured solubility reflects the parent compound and not its degradation products.

Recommendation: For initial solubility screening and quantitative analysis, it is strongly advised to prioritize the use of solvents where the stability of similar fluorinated ethers has been established. Methanol and isopropanol are recommended starting points. If polar aprotic solvents are necessary for an application, a stability study of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE in the chosen solvent should be conducted concurrently.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known properties of hydrofluoroethers, a qualitative and semi-quantitative predicted solubility profile for 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE is presented in Table 1. It is imperative to note that these are predicted values and must be confirmed by experimental determination.

Table 1: Predicted Solubility of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE in Selected Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale & Causality |

| Perfluorinated Solvents | Perfluorohexane | High / Miscible | Structural similarity and dominance of fluorine-fluorine interactions. |

| Hydrofluoroethers (HFEs) | HFE-7100 | High / Miscible | Similar chemical class, promoting miscibility. |

| Alkanes | Heptane, Hexane | Moderate to High | Non-polar interactions dominate, but the presence of ether oxygens may slightly reduce miscibility compared to perfluorinated alkanes. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The perfluoroalkyl chains will limit miscibility with the aromatic ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The ether linkages in the solute will have some affinity for ether solvents, but the high fluorine content will be the dominant factor, limiting solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Very Low | Increased polarity of ketones is unfavorable for the largely non-polar solute. Potential for degradation should be considered[5]. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The hydrogen bonding network of alcohols is incompatible with the non-hydrogen bonding nature of the perfluoroether. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low / Immiscible | High polarity and potential for degradation make these poor solvent choices[5]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a polarity that is intermediate, and may show some capacity to dissolve the perfluoroether. |

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols provide a robust framework for the experimental determination of the solubility of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE.

Preliminary Miscibility Assessment: A Visual Method

A simple, qualitative assessment of miscibility is the first step. This will quickly identify suitable solvent candidates for more rigorous quantitative analysis.

Protocol:

-

To a series of clear glass vials, add 1 mL of each selected organic solvent.

-

Add 1 mL of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE to each vial.

-

Cap the vials and vortex vigorously for 30 seconds.

-

Allow the vials to stand undisturbed for at least one hour.

-

Visually inspect each vial. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility[6].

Diagram 1: Visual Miscibility Assessment Workflow

Caption: Visual assessment workflow for determining miscibility.

Quantitative Solubility Determination: The Shake-Flask Method

For a precise measurement of solubility, the isothermal shake-flask method is the gold standard[7][8][9]. This method involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Protocol:

-

Preparation: To a series of glass flasks, add a known volume of the chosen solvent.

-

Addition of Solute: Add an excess of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE to each flask. The presence of a separate, undissolved phase of the perfluoroether should be clearly visible.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath until the two phases have clearly separated.

-

Sampling: Carefully withdraw an aliquot of the solvent phase, ensuring that none of the undissolved perfluoroether is collected. This can be achieved using a syringe with a filter.

-

Analysis: Determine the concentration of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE in the aliquot using a suitable analytical technique. Given the lack of a chromophore, Gas Chromatography with Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID) are recommended. A calibration curve with standards of known concentration must be prepared.

-

Confirmation of Equilibrium: The solubility is considered to be determined when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are in agreement.

Diagram 2: Shake-Flask Method for Quantitative Solubility

Caption: Workflow for the shake-flask method of solubility determination.

Safety and Handling of Perfluorinated Compounds

Perfluorinated compounds, including 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE, require careful handling to minimize exposure and environmental release.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat[10].

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any potential vapors[11].

-

Waste Disposal: Dispose of all waste containing perfluorinated compounds in clearly labeled, dedicated waste containers according to your institution's hazardous waste protocols[10][12]. Do not pour down the drain.

-

Spill Response: In the event of a spill, follow your laboratory's established chemical spill response procedures.

Conclusion and Future Directions

While a comprehensive, experimentally-derived dataset on the solubility of 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE in organic solvents is yet to be established, this guide provides a robust framework for its investigation. By combining theoretical predictions with rigorous experimental methodologies, researchers can confidently determine the solubility profile of this novel perfluoroether. The critical consideration of solvent stability is paramount to obtaining accurate and reliable data. Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures to build a comprehensive public database for the scientific community.

References

-

Kloskowski, A., & Puzyn, T. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(22), 15335–15344. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Miscibility. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

G. W. Stevens, T. C. Hughes, & G. R. Fulcher. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

The Science Pirate. (2020, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Solubility of perfluorinated polyethers in fluorinated solvents.

-

Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

SCM. (n.d.). Calculation of properties — COSMO-RS 2021.1 documentation. Retrieved from [Link]

-

Gladysz, J. A., & Curran, D. P. (2009). New fluorous/organic biphasic systems achieved by solvent tuning. Beilstein journal of organic chemistry, 5, 48. Retrieved from [Link]

-

LSS Chemical. (2022, May 27). Hydrofluoroethers - Flammable Chemicals - Organic Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. Retrieved from [Link]

-

Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

-

GZ Industrial Supplies. (2023, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility behavior of PEIs in various organic solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrofluoroethers as Orthogonal Solvents for the Chemical Processing of Organic Electronic Materials. Retrieved from [Link]

-

Kloskowski, A., & Puzyn, T. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(22), 15335–15344. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (n.d.). Chapter 58: Laboratory Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 7.11: Solubility: Calculations. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

YouTube. (2020, June 22). The Miscibility of Liquids. Retrieved from [Link]

-

ChemCollective. (n.d.). Virtual Labs. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

University of Twente. (2020, September 1). Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption. Retrieved from [Link]

-

PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

-

Extended Notes. (2020, September 29). Solubility Experiment. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (2022, May 1). Increasing Confidence in Resolving Isomers of Emerging Per-And Polyfluoroalkyl Substances (PFASs) by Using DFT and Cosmo-Rs to Predict Chromatographic Retention Factors. Retrieved from [Link]

-

Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

-

GZ Industrial Supplies. (2023, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. scispace.com [scispace.com]

- 5. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miscibility - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 11. wwwn.cdc.gov [wwwn.cdc.gov]

- 12. gz-supplies.com [gz-supplies.com]

A Deep Dive into the Cation-Coordinating Properties of Fluorinated Tetraethers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the cation-coordinating properties of fluorinated tetraethers. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to excel in this specialized field. By elucidating the core principles and offering detailed experimental and computational workflows, this guide serves as an essential resource for both newcomers and seasoned experts.

Introduction: The Unique Potential of Fluorinated Tetraethers

Tetraethers are a class of molecules that possess four ether linkages, which can coordinate with cations. The strategic incorporation of fluorine atoms into the molecular structure of tetraethers significantly modifies their electronic and conformational properties. This fluorination can lead to enhanced selectivity, modulated binding affinities, and improved solubility in non-polar environments. These unique characteristics make fluorinated tetraethers highly promising for a wide array of applications, including the development of advanced ion-selective sensors, efficient phase-transfer catalysts, and innovative drug delivery systems. A thorough understanding of the principles governing these interactions is crucial for unlocking their full potential.